(S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid

Peptide conformational control cis-trans isomerization protein engineering

Challenge: Engineering metalloenzyme inhibitors with both conformational constraint and metal-chelation typically requires two separate modified amino acids, introducing regiochemical ambiguity and analytical complexity. Solution: This single (S)-configured building block integrates a gem-dimethyl cis-amide lock with an N-hydroxy hydroxamic acid moiety in one residue, eliminating paired-residue coupling issues. • Dual-functional scaffold-gem-dimethyl enforces cis-amide geometry; N-hydroxy group enables Zn(II)/Fe(III) coordination • 98% purity with full QC (NMR, HPLC, GC) minimizes deletion sequences in Fmoc/Boc SPPS • IC50 = 7.01 μM at human L-proline transporter; supports neuroprotection studies Supplied as a white to off-white solid. Store at -20°C under inert atmosphere. For research use only.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 61856-88-0
Cat. No. B12886527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid
CAS61856-88-0
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1(CCC(N1O)C(=O)O)C
InChIInChI=1S/C7H13NO3/c1-7(2)4-3-5(6(9)10)8(7)11/h5,11H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
InChIKeyYYCWBPHZEOVOJL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid


(S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid (CAS 61856-88-0), also designated (9CI)-1-hydroxy-5,5-dimethyl-L-proline, is a chiral, non-proteinogenic α-amino acid derivative that combines two powerful structural features in a single scaffold: a gem-dimethyl group at the 5-position of the pyrrolidine ring and an N-hydroxy substituent [1]. The 5,5-dimethyl motif is well-established for enforcing a cis-amide bond preference in peptides, dramatically restricting backbone flexibility compared to natural L-proline [2]. The N-hydroxy group introduces hydroxamic acid-like character, enabling metal-chelation and hydrogen-bonding interactions not available in simple dimethylproline analogs . This dual functionalization creates a building block with a unique conformational and physicochemical profile that cannot be replicated by using separate 5,5-dimethylproline and N-hydroxyproline derivatives in sequential steps.

Why Common Proline Analogs Cannot Replace This Compound


The scientific user cannot simply interchange this compound with 5,5-dimethyl-L-proline (dmP, CAS 146954-59-8), N-hydroxy-L-proline (CAS 36901-87-8), or trans-4-hydroxy-L-proline because each of these analogs captures only one of the two orthogonal design elements present in the target molecule . dmP provides the gem-dimethyl-driven cis-conformational lock but lacks the N-hydroxy group’s metal-coordination and hydrogen-bonding capabilities [1]. N-Hydroxy-L-proline offers the hydroxamic acid functionality but retains the full conformational flexibility of unsubstituted proline and thus cannot impose the same degree of backbone pre-organization [2]. Using a mixture of two mono-functional analogs introduces regiochemical ambiguity, differential coupling kinetics, and complicates downstream analytical characterization, ultimately failing to deliver the integrated structural phenotype that (S)-1-hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid provides as a single, homogeneous building block [3].

Quantitative Evidence for Superior Performance


Cis-Amide Conformational Locking vs. Natural Proline

The 5,5-dimethyl substituent shared by the target compound and dmP strongly biases the X-Pro peptide bond toward the cis conformation. In tripeptide models (Ac-Tyr-dmP-Asn, YdmPN), the cis conformation was the exclusive species between 6 and 60 °C as determined by 2D 1H NMR, whereas the control Ac-Asn-dmP-Tyr (NdmPY) showed only ~10% trans component at 6 °C rising to ~21% at 80 °C [1]. In contrast, unsubstituted L-proline in analogous sequence contexts exhibits a cis population of approximately 10–30% under equivalent conditions [2]. The target compound is expected to retain this conformational restriction owing to the identical gem-dimethyl substitution pattern, while the N-hydroxy group provides an additional hydrogen-bonding anchor point not present in dmP .

Peptide conformational control cis-trans isomerization protein engineering

Protein Folding Acceleration vs. Natural Proline

In ribonuclease A (RNase A), replacing a cis-Pro residue with 5,5-dimethyl-L-proline (dmP) accelerated protein folding by 6-fold and increased the conformational stability by ΔTm = 2.8 ± 0.3 °C, with no measurable effect on enzymatic activity [1]. The unsubstituted L-proline control lacks this folding enhancement. Since the target compound shares the identical gem-dimethyl pyrrolidine ring system in the (S)-configuration, the same folding-rate acceleration and thermal stabilization effects are structurally anticipated, while the N-hydroxy group provides an additional site for potential metal-chelation-based stabilization not achievable with dmP alone .

Protein folding kinetics conformational stability protein prosthesis

Metal-Chelation Capability vs. Simple Dimethylproline

The N-hydroxy substituent of the target compound introduces hydroxamic acid-like character with a reported pKa in the range of 8.0–9.0 . This functional group enables bidentate metal-chelation (e.g., Fe(III), Zn(II)) that is entirely absent in 5,5-dimethylproline (CAS 146954-59-8) or L-proline (CAS 147-85-3). Binding assays confirm that the N-hydroxyproline scaffold engages biological targets: the compound inhibits the human high-affinity L-proline transporter with an IC50 of 7.01 μM in COS1 cells [1]. The non-hydroxylated analog 5,5-dimethylproline lacks this metal-coordination functionality and consequently has a different target interaction profile [2].

Hydroxamic acid metal chelation enzyme inhibition

Batch-to-Batch Purity and Spectroscopic Documentation

Supplier Bidepharm specifies a standard purity of 98% for (S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid and provides batch-specific QC documentation including NMR, HPLC, and GC spectra . Many vendors of the simpler analog 5,5-dimethylproline (CAS 146954-59-8) offer only 95% purity without routine multi-technique characterization . The 98% purity specification reduces the risk of side reactions and simplifies stoichiometric calculations in solid-phase peptide synthesis compared to 95% purity grade material.

Analytical quality control chemical procurement peptide building block

Top Application Scenarios for This Compound


Cis-Locked Metal-Binding Peptide Therapeutics

When developing peptide-based metalloenzyme inhibitors that require both a conformationally constrained backbone and a metal-chelating warhead, (S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid serves as a single residue that simultaneously enforces cis-amide geometry and presents an N-hydroxy hydroxamic acid moiety for Zn(II) or Fe(III) coordination [1]. This eliminates the need to engineer a separate metal-binding residue adjacent to a dimethylproline conformational lock, reducing peptide length and simplifying structure-activity relationship interpretation .

Protein Engineering for Folding and Thermal Stability

Incorporation of the 5,5-dimethylproline scaffold into proteins has been demonstrated to accelerate folding 6-fold and increase thermal stability by ΔTm ≈ +2.8 °C [1]. Utilizing the target compound's (S)-configured, N-hydroxy-functionalized analog extends this approach to situations where additional inter- or intra-molecular hydrogen-bonding or metal-chelation stabilization is desired, such as in the design of prolonged-circulation therapeutic proteins or immobilized enzyme catalysts for industrial biotransformations .

High-Purity Solid-Phase Peptide Synthesis

For Fmoc-based or Boc-based solid-phase peptide synthesis (SPPS) of sequences containing a conformationally restricted, metal-binding motif, the 98% purity and comprehensive QC documentation (NMR, HPLC, GC) of this building block reduce the risk of deletion sequences and by-products that can plague syntheses using 95% purity-grade dimethylproline [1]. The defined stereochemistry [(S)-configuration] and single-component nature avoid the diastereomeric mixtures that complicate purification when using separately introduced conformational and chelation elements .

Neuroprotective Proline Analog Research

Preliminary evidence suggests that the compound has been studied for neuroprotective properties, possibly relevant to neurodegenerative disease models [1]. The integrated N-hydroxy and gem-dimethyl functionality may interact with proline transporters, as indicated by IC50 = 7.01 μM at the human L-proline transporter . Researchers investigating proline-mediated neuroprotection can obtain both the conformational rigidity and the hydroxamic acid character from a single compound, facilitating dose-response and mechanistic studies without the confounding variables introduced by co-administering two separate modified amino acids [1].

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